molecular formula C10H18N3O7P B13412960 [(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2H-pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2H-pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B13412960
M. Wt: 323.24 g/mol
InChI Key: UAXDUMUPICCKFS-DJLDLDEBSA-N
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Description

[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2H-pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2H-pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the hydroxymethyl group: This step usually involves the use of formaldehyde or other hydroxymethylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification techniques: Such as crystallization, chromatography, and recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2H-pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Including halogens or other nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield aldehydes or carboxylic acids.

    Reduction: Can produce modified pyrimidine derivatives.

    Substitution: Can result in various substituted pyrimidine compounds.

Scientific Research Applications

[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2H-pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in cellular processes and potential as a biochemical probe.

    Medicine: Investigated for its antiviral properties, particularly against viruses like HIV and hepatitis B.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which [(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2H-pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound can interact with viral enzymes, inhibiting their activity and preventing viral replication.

    Pathways Involved: It may interfere with nucleotide synthesis or incorporation into viral DNA, leading to the termination of viral replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2H-pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is unique due to its specific combination of functional groups and its potential antiviral properties. Unlike some similar compounds, it has a distinct mechanism of action and a broader range of applications in scientific research and medicine.

Properties

Molecular Formula

C10H18N3O7P

Molecular Weight

323.24 g/mol

IUPAC Name

[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2H-pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H18N3O7P/c11-10-6(3-14)2-13(5-12-10)9-1-7(15)8(20-9)4-19-21(16,17)18/h2,7-9,14-15H,1,3-5H2,(H2,11,12)(H2,16,17,18)/t7-,8+,9+/m0/s1

InChI Key

UAXDUMUPICCKFS-DJLDLDEBSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2CN=C(C(=C2)CO)N)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2CN=C(C(=C2)CO)N)COP(=O)(O)O)O

Origin of Product

United States

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